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molecular formula C9H17NO2 B602477 Gabapentin-d4 CAS No. 1185039-20-6

Gabapentin-d4

Cat. No. B602477
M. Wt: 175.26 g/mol
InChI Key: UGJMXCAKCUNAIE-KXGHAPEVSA-N
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Patent
US05130455

Procedure details

1.0 g (3.8 mmol) of (1-cyanocyclohexyl)acetic acid benzyl ester was distilled in 20 ml of methanol, mixed with 0.2 g of Rh/C 5 percent and hydrogenated at 10 bars of hydrogen pressure. After 23 hours at room temperature the suspension was filtered, the filtrate was concentrated to 3 ml, mixed with 25 ml of ethanol, concentrated to 4 ml and put on the cooling shelf. The precipitated product was filtered, washed with ethanol and dried. 0.18 g of Gabapentin was obtained, corresponding to a yield of 27 percent (relative to the (1-cyanocyclohexyl)acetic acid benzyl ester used). Data for the product was:
Name
(1-cyanocyclohexyl)acetic acid benzyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:19])[CH2:10][C:11]1([C:17]#[N:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)C1C=CC=CC=1.[H][H]>CO.[Rh]>[CH2:14]1[CH2:13][CH2:12][C:11]([CH2:17][NH2:18])([CH2:10][C:9]([OH:19])=[O:8])[CH2:16][CH2:15]1

Inputs

Step One
Name
(1-cyanocyclohexyl)acetic acid benzyl ester
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CC1(CCCCC1)C#N)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 23 hours at room temperature the suspension was filtered
Duration
23 h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to 3 ml
ADDITION
Type
ADDITION
Details
mixed with 25 ml of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 4 ml
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1CCC(CC1)(CC(=O)O)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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